molecular formula C8H12N2O2 B13015526 (2,6-Dimethoxypyridin-4-yl)methanamine

(2,6-Dimethoxypyridin-4-yl)methanamine

Cat. No.: B13015526
M. Wt: 168.19 g/mol
InChI Key: RSBBLXCLTNDPLC-UHFFFAOYSA-N
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Description

(2,6-Dimethoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring methoxy groups at the 2 and 6 positions and an amine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxypyridin-4-yl)methanamine typically involves multiple steps. One common method includes the following steps :

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is passed through to carry out the addition reaction.

    Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide to carry out the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is passed through to carry out the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to the product from the cyclization reaction to carry out the methoxylation reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for larger scales. These methods focus on improving yield, reducing waste, and ensuring safety. For example, using non-toxic reagents and optimizing reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(2,6-Dimethoxypyridin-4-yl)methanamine has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxypyridin-4-yl)methanamine involves its interaction with various molecular targets and pathways . For example, it can inhibit certain enzymes or interact with DNA to exert its effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethoxypyridin-4-yl)methanamine is unique due to the specific positioning of its methoxy and amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2,6-dimethoxypyridin-4-yl)methanamine

InChI

InChI=1S/C8H12N2O2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5,9H2,1-2H3

InChI Key

RSBBLXCLTNDPLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)OC)CN

Origin of Product

United States

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